Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Fmoc-4-nitro-D-phenylalanine: Properties, Synthesis, and Application
Introduction
In the landscape of modern peptide science and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for modulating the pharmacological profiles of peptide-based therapeutics. These modifications can confer enhanced metabolic stability, enforce specific secondary structures, and introduce novel functionalities for bioconjugation or probing biological systems. Among the diverse repertoire of available UAAs, Fmoc-4-nitro-D-phenylalanine stands out as a particularly versatile building block.
This technical guide provides an in-depth exploration of Fmoc-4-nitro-D-phenylalanine, from its fundamental chemical properties to its practical application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind its synthesis, provide detailed protocols for its incorporation into peptide chains, and critically, explore the post-synthetic modification of its nitro moiety—a gateway to a host of advanced applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound to advance their scientific objectives.
Physicochemical Properties of Fmoc-4-nitro-D-phenylalanine
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. Fmoc-4-nitro-D-phenylalanine is a white to off-white crystalline powder, and its key characteristics are summarized in the table below. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile handle for Nα-protection, which is central to the most common SPPS strategies, while the nitro group on the phenyl ring imparts unique electronic properties and serves as a versatile chemical handle.[1][]
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid[] |
| Synonyms | Fmoc-D-Phe(4-NO2)-OH, Fmoc-p-nitro-D-Phe-OH[1] |
| CAS Number | 177966-63-1[1] |
| Molecular Formula | C₂₄H₂₀N₂O₆[1] |
| Molecular Weight | 432.43 g/mol [] |
| Melting Point | 213-217 °C[1][] |
| Optical Rotation | [α]²⁰_D = +37 ± 2º (c=1 in DMF)[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF |
| Storage Conditions | 2-8 °C[] |
Synthesis and Quality Control
The synthesis of Fmoc-4-nitro-D-phenylalanine is a two-step process involving the nitration of the parent D-phenylalanine followed by the protection of the α-amino group with the Fmoc moiety.
Synthesis of 4-nitro-D-phenylalanine
The foundational step is the electrophilic nitration of the D-phenylalanine phenyl ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and favor para-substitution.
Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-rich phenyl ring of phenylalanine then attacks the nitronium ion. While a mixture of ortho, meta, and para isomers is possible, the para-product is generally the major isomer due to steric hindrance from the amino acid side chain at the ortho positions.
A representative protocol for the L-enantiomer, which can be adapted for the D-enantiomer, involves using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for approximately 3 hours, achieving yields of around 65%.[3] Purification is typically achieved by recrystallization.
Fmoc Protection of the α-Amino Group
With the nitrated amino acid in hand, the α-amino group is protected using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Protocol: Fmoc Protection
-
Suspend 4-nitro-D-phenylalanine in an aqueous solution (e.g., 2% sodium hydroxide) and add acetonitrile until the solid dissolves.
-
Add a solution of Fmoc-OSu (approximately 1.02 equivalents) in acetonitrile to the amino acid solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring progress by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of 4-5 with 5% HCl.
-
The Fmoc-protected product will precipitate as a white solid.
-
Collect the solid by filtration, wash with ethyl acetate, and dry.
-
Recrystallize the product from a suitable solvent mixture (e.g., ethanol-dioxane) to achieve high purity.[4]
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is a critical self-validating step.
-
HPLC: Purity is typically assessed by reverse-phase HPLC, with a target purity of ≥98%.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Representative data for the L-enantiomer shows characteristic peaks for the Fmoc group, the aromatic protons of the nitrophenyl ring, and the amino acid backbone.[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[4]
-
IR Spectroscopy: The presence of key functional groups (nitro, carbonyls, N-H) can be confirmed by IR spectroscopy. The identity is confirmed if the spectrum matches a known standard.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-nitro-D-phenylalanine is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The electron-withdrawing nature of the nitro group does not significantly impede coupling efficiency.
The Fmoc-SPPS Cycle
The incorporation follows the iterative, four-step cycle of Fmoc-SPPS.
Caption: Standard workflow for a single cycle in Fmoc-based SPPS.
Detailed Coupling Protocol
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-4-nitro-D-phenylalanine (3 eq., 0.3 mmol, 130 mg) and a coupling reagent such as HBTU (2.9 eq., 0.29 mmol, 110 mg) in DMF (approx. 2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the solution. This is the activation base, and its use is crucial for efficient coupling with uronium/aminium reagents like HBTU.[1]
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Self-Validation: After the coupling time, perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Post-Synthetic Modification: The Nitro Group as a Functional Handle
A key advantage of incorporating 4-nitro-phenylalanine is the ability to reduce the nitro group to a primary amine (4-amino-phenylalanine). This transformation introduces a new nucleophilic site that is orthogonal to other functional groups in the peptide, enabling a wide range of subsequent modifications.
On-Resin Reduction Protocol
Performing the reduction while the peptide is still attached to the solid support protects the peptide backbone and simplifies purification. Tin(II) chloride (SnCl₂) is a common and effective reagent for this purpose.
Protocol: On-Resin Nitro Reduction
-
After the full peptide sequence has been assembled, wash the peptide-resin thoroughly with DMF and then Dichloromethane (DCM).
-
Prepare a solution of SnCl₂·2H₂O (10-20 equivalents per nitro group) in DMF.
-
Add the SnCl₂ solution to the resin and agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Once the reduction is complete (indicated by a mass shift of -30 Da: -O₂ + 2H₂), drain the reagent solution.
-
Wash the resin extensively with DMF, followed by a wash with a dilute base (e.g., 5% DIPEA in DMF) to neutralize any remaining acid, and finally with DCM.
-
The resin now contains a peptide with a free 4-aminophenylalanine side chain, ready for subsequent on-resin conjugation or cleavage.
Post-Cleavage Reduction in Solution
Alternatively, the reduction can be performed after the peptide has been cleaved from the resin and purified. This approach can be advantageous if subsequent modifications are not compatible with solid-phase conditions.
Protocol: Solution-Phase Nitro Reduction
-
Cleave the nitro-containing peptide from the resin using a standard TFA cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5).
-
Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify by RP-HPLC.
-
Dissolve the purified peptide in a suitable solvent (e.g., aqueous acetic acid or an aqueous buffer).
-
Add a reducing agent such as sodium dithionite or activated iron powder.[5][6]
-
Stir the reaction at room temperature until completion, as monitored by HPLC and mass spectrometry.
-
Re-purify the peptide by RP-HPLC to isolate the 4-amino-phenylalanine containing product.
Caption: Conversion of 4-nitrophenylalanine to 4-aminophenylalanine.
Conclusion
Fmoc-4-nitro-D-phenylalanine is a powerful and versatile tool in the arsenal of the peptide chemist. Its straightforward incorporation via standard SPPS protocols, combined with the unique reactivity of the nitro group, provides a reliable method for introducing a key functional handle into synthetic peptides. The subsequent reduction to 4-aminophenylalanine opens the door to a vast array of post-synthetic modifications, enabling the creation of complex, functionalized peptides for applications ranging from targeted therapeutics to advanced biochemical probes. The robust protocols and self-validating checkpoints described herein provide a framework for the successful and confident application of this valuable unnatural amino acid.
References
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Wang, Y., et al. (2015). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2]. Retrieved from [Link]
- Sarver, A. E., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Kates, S. A., et al. (2010). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Protein and Peptide Letters, 17(12), 1478-1483.
- Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
-
White, P., & Collins, J. (2012). On-resin reduction of nitro group of Hmnb. ResearchGate. Retrieved from [Link]
-
Domalain, V., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate. Retrieved from [Link]
- Abella, J., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 172, 33-43.
- Long, M., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7545-7561.
- de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298.
- Ion, R. M., et al. (2022). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
